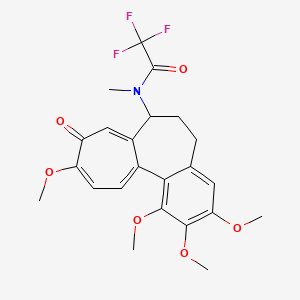

N-(Trifluoroacetyl)demecolchine

Description

Overview of Colchicine (B1669291) and Demecolcine (B1670233) as Fundamental Microtubule-Targeting Agents in Cell Biology

Colchicine and its close analogue, demecolcine, are potent antimitotic agents that interfere with the formation and function of the mitotic spindle, a cellular machine essential for chromosome segregation during cell division. wikipedia.orgontosight.ai Their primary mechanism of action involves binding to tubulin, the protein subunit of microtubules. medchemexpress.comnih.gov This binding prevents the polymerization of tubulin into microtubules, leading to their depolymerization and the arrest of cells in the metaphase stage of mitosis. wikipedia.orgontosight.ai

Demecolcine, also known as colcemid, is structurally similar to colchicine but has a methyl group instead of an acetyl group on the amino moiety, a modification that results in lower toxicity. wikipedia.orgnih.gov At very low concentrations, demecolcine can bind to the plus ends of microtubules and suppress their dynamics. wikipedia.org At higher concentrations, it can induce the detachment of microtubules from the microtubule-organizing center, leading to their subsequent depolymerization. wikipedia.org This ability to disrupt microtubule function has made demecolcine a valuable tool in cancer research and for synchronizing cells in culture for various experimental purposes. wikipedia.orgontosight.ai

The interaction of these alkaloids with tubulin is highly specific, occurring at a site now known as the colchicine-binding site. nih.gov This interaction is non-covalent and has been extensively studied to understand the intricacies of microtubule assembly and disassembly, processes critical for cell division, intracellular transport, and the maintenance of cell shape.

Rationale for Synthetic Modification of Colchicinoid Scaffolds for Enhanced Academic Inquiry

While colchicine and demecolcine are powerful research tools, their inherent properties, such as toxicity and metabolic instability, can limit their application in certain experimental contexts. This has spurred the synthetic modification of the colchicinoid scaffold to develop new analogues with improved characteristics for academic inquiry. The primary goals of these modifications are often to:

Enhance Specificity and Potency: By altering functional groups on the colchicinoid backbone, researchers aim to create derivatives with a higher affinity and selectivity for the colchicine-binding site on tubulin.

Modulate Biological Activity: Modifications can alter the biological effects of the parent compound, for instance, by changing its ability to be transported across cell membranes or by influencing its metabolic breakdown.

Probe Structure-Activity Relationships: The synthesis and biological evaluation of a series of related analogues allow for a detailed investigation of how specific structural features contribute to the molecule's activity. nih.govnih.gov This systematic approach is crucial for understanding the molecular basis of the drug-target interaction.

Develop Research Probes: Synthetic modifications can be used to introduce reporter groups, such as fluorescent tags or photoaffinity labels, into the colchicinoid structure. These probes are invaluable for visualizing the subcellular localization of the compound and identifying its binding partners.

Position of N-(Trifluoroacetyl)demecolchine within the Colchicinoid Chemical Space for Mechanistic Studies

This compound is a synthetic derivative of demecolcine where the N-methyl group is replaced by a trifluoroacetyl group. This specific modification places the compound within a focused area of colchicinoid research aimed at understanding the role of the C-7 substituent in tubulin binding and biological activity.

Binding Affinity: The electronic and steric properties of the trifluoroacetyl group can alter the binding affinity of the molecule for the colchicine-binding site on tubulin. Studies with other N-acyl analogues of thiocolchicine (B1684108) have shown that the nature of the acyl group can significantly affect tubulin polymerization inhibition. nih.gov

Membrane Permeability: The physicochemical properties of the trifluoroacetyl group, such as its lipophilicity, can influence the compound's ability to cross cell membranes and reach its intracellular target.

Metabolic Stability: The trifluoroacetyl group may alter the metabolic stability of the compound compared to demecolchine, potentially leading to a different duration of action in cellular assays.

Protein Interactions: The introduction of fluorine atoms can lead to specific interactions with protein residues, potentially altering the binding mode and kinetics of the inhibitor. acs.org

| Compound Name | Chemical Formula | Molar Mass ( g/mol ) | Key Structural Feature |

| Colchicine | C22H25NO6 | 399.44 | Acetyl group on the B-ring amino group |

| Demecolcine | C21H25NO5 | 371.433 | Methyl group on the B-ring amino group wikipedia.org |

| This compound | C23H24F3NO6 | 467.44 | Trifluoroacetyl group on the B-ring amino group |

| Compound Name | Primary Cellular Target | Mechanism of Action |

| Colchicine | Tubulin | Inhibits microtubule polymerization by binding to tubulin dimers. |

| Demecolcine | Tubulin | Depolymerizes microtubules and limits their formation by binding to tubulin dimers, arresting cells in metaphase. wikipedia.orgmedchemexpress.com |

| This compound | Tubulin (presumed) | Presumed to inhibit microtubule polymerization by binding to the colchicine-binding site on tubulin. |

Structure

3D Structure

Properties

IUPAC Name |

2,2,2-trifluoro-N-methyl-N-(1,2,3,10-tetramethoxy-9-oxo-6,7-dihydro-5H-benzo[a]heptalen-7-yl)acetamide | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H24F3NO6/c1-27(22(29)23(24,25)26)15-8-6-12-10-18(31-3)20(32-4)21(33-5)19(12)13-7-9-17(30-2)16(28)11-14(13)15/h7,9-11,15H,6,8H2,1-5H3 | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

HRGYENSCJVMEMY-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN(C1CCC2=CC(=C(C(=C2C3=CC=C(C(=O)C=C13)OC)OC)OC)OC)C(=O)C(F)(F)F | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H24F3NO6 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

467.4 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Synthetic Methodologies and Chemical Transformations Involving N Trifluoroacetyl Demecolchine

Strategies for the Preparation of N-(Trifluoroacetyl)demecolchine

The preparation of this compound is a multi-step process that typically begins with a naturally occurring colchicinoid and involves key chemical transformations, including trifluoroacetylation and methylation.

A primary route for the synthesis of this compound begins with N-deacetylcolchiceine. This starting material, which can be readily derived from colchicine (B1669291), serves as a crucial scaffold for modification. The first key step in this synthetic sequence is the N-trifluoroacetylation of N-deacetylcolchiceine. This reaction yields N-trifluoroacetyl-N-deacetylcolchiceine, an important intermediate for further transformations.

The molecular formula for N-Trifluoroacetyl-N-deacetylcolchiceine is C₂₁H₂₀F₃NO₆, with a molecular weight of 439.38 g/mol . This intermediate provides a foundation for subsequent methylation reactions aimed at producing demecolcine (B1670233) analogues.

Following the formation of N-trifluoroacetyl-N-deacetylcolchiceine, the next critical step is methylation. This process can lead to the formation of this compound and its isomers, depending on the reagents and conditions used.

One established method involves the methylation of N-trifluoroacetyl-N-deacetylcolchiceine using methyl iodide in the presence of potassium carbonate. This reaction is not entirely regioselective and results in a mixture of two isomeric products: N-trifluoroacetyl-demecolcine and its structural isomer, N-trifluoroacetyl-isodemecolcine. The separation of these isomers can be challenging, often requiring subsequent chemical steps, such as the removal of the trifluoroacetyl group, followed by chromatographic separation of the resulting demecolcine and isodemecolcine.

| Starting Material | Reagents | Key Products |

| N-Deacetylcolchiceine | 1. Trifluoroacetic anhydride | 1. N-Trifluoroacetyl-N-deacetylcolchiceine |

| N-Trifluoroacetyl-N-deacetylcolchiceine | 2. Methyl iodide, Potassium carbonate | 2. This compound and N-Trifluoroacetyl-isodemecolcine |

| N-Trifluoroacetyl-N-deacetylcolchiceine | 2. Diazomethane | 2. N-Trifluoroacetyl-deacetylcolchicine and its isomer |

Role of Trifluoroacetylation as a Key Chemical Modification in Colchicinoid Synthesis

Trifluoroacetylation plays a pivotal role in the synthesis of colchicinoid analogues, primarily by serving as an effective protecting group for amine functionalities. The trifluoroacetyl group (TFA) offers several advantages in multi-step synthetic sequences.

Firstly, the TFA group is chemically robust and stable under a variety of reaction conditions, including those employed for nitration and other electrophilic transformations. researchgate.net This stability allows for selective modifications at other positions of the colchicinoid scaffold without affecting the protected amine.

Secondly, the introduction of the TFA group can modulate the reactivity of the molecule. By protecting the nitrogen atom on the B-ring of the colchicinoid core, it prevents unwanted side reactions during subsequent steps, such as O-methylation of the phenolic hydroxyl group on the A-ring. This directed reactivity is crucial for achieving high yields of the desired products.

Finally, the trifluoroacetyl group can be removed under relatively mild conditions, often through solvolysis or reduction, without compromising the integrity of the final colchicinoid structure. researchgate.netnih.gov This ease of deprotection makes it a strategically valuable tool for synthetic chemists, enabling complex molecular architectures to be constructed in a controlled and efficient manner. The use of the TFA group is a well-established strategy in other areas of complex molecule synthesis, such as in the preparation of energetic materials and in solid-phase peptide synthesis, where it prevents unwanted side reactions and peptide chain termination. researchgate.netnih.gov

| Feature of Trifluoroacetyl Group | Significance in Colchicinoid Synthesis |

| Chemical Stability | Protects the amine group during subsequent reactions like methylation or nitration. researchgate.net |

| Reactivity Modulation | Prevents side reactions at the nitrogen atom, directing modifications to other parts of the molecule. |

| Ease of Removal | Can be cleaved under mild conditions to yield the final desired product without degradation. researchgate.netnih.gov |

Bio-Inspired Synthetic Approaches to Colchicinoid Analogues and the Integration of Trifluoroacetyl Moieties

Bio-inspired or biomimetic synthesis seeks to replicate nature's strategies for constructing complex molecules. While a complete biomimetic total synthesis of colchicine has yet to be reported, research in this area has led to novel methods for creating colchicine-like structures. nih.gov These approaches often focus on mimicking key enzymatic transformations, such as oxidative phenol-phenol coupling reactions. nih.gov

In this context, trifluoroacetyl moieties have been integrated into bio-inspired synthetic strategies through the use of specific reagents. One notable example is the use of phenyliodine(III) bis(trifluoroacetate) (PIFA). nih.govnih.gov PIFA is an oxidizing agent that can facilitate intramolecular cyclization reactions, mimicking the oxidative coupling steps believed to occur in the natural biosynthesis of colchicine. nih.gov

In studies focusing on the synthesis of colchicine-related compounds, PIFA has been used to react with autumnaline-like precursors. nih.gov These reactions can lead to the formation of complex, multi-cyclic systems that share the core structure of colchicinoids. The trifluoroacetate (B77799) component of PIFA plays a role in the reaction mechanism, which is thought to proceed through highly reactive intermediates. nih.gov While these methods may not directly produce this compound, they demonstrate how trifluoroacetate-containing reagents can be employed in bio-inspired pathways to generate structural diversity within the colchicinoid family. nih.govnih.gov This approach highlights a creative fusion of biomimetic principles with modern synthetic reagents to access novel and potentially bioactive molecules. nih.gov

Molecular and Cellular Pharmacology of N Trifluoroacetyl Demecolchine: Tubulin Interaction and Cellular Dynamics

Binding Kinetics and Thermodynamics at the Colchicine-Binding Site of Tubulin

The interaction of N-(Trifluoroacetyl)demecolchine with tubulin is a complex process governed by both kinetic and thermodynamic factors. The introduction of the N-trifluoroacetyl group to the demecolcine (B1670233) structure significantly influences these properties.

Influence of the N-Trifluoroacetyl Group on Tubulin Association and Dissociation Rates

While specific kinetic data for this compound is not extensively available in public literature, the behavior of its parent compound, demecolcine (also known as colcemid), provides a foundational understanding. Demecolcine exhibits a faster association with tubulin compared to colchicine (B1669291). nih.gov This difference is attributed to the nature of the substituent at the C-7 position of the B-ring.

Analysis of Conformational Changes in Tubulin Upon this compound Binding

The binding of colchicinoids to tubulin is known to induce significant conformational changes in the tubulin dimer, preventing it from adopting the straight conformation necessary for incorporation into microtubules. mpi-cbg.de When a ligand occupies the colchicine site, it interferes with the movement of key secondary structures, including the H7 and H8 α-helices and the T7 loop. mpi-cbg.de This interference disrupts the intradimer interface and stabilizes a curved conformation of the tubulin dimer.

The N-acetyl group of colchicine, for instance, has been shown to create steric hindrance with the neighboring α-subunit, a key factor in maintaining the curved state. mpi-cbg.de It is plausible that the N-trifluoroacetyl group of this compound plays a similar, if not more pronounced, role due to its size and electronegativity. This altered conformation is the primary mechanism by which these compounds inhibit microtubule polymerization.

| Parameter | Demecolcine | This compound (Hypothesized) |

| Association Rate (kon) | Faster than colchicine nih.gov | Potentially altered due to electronic and steric effects of the N-trifluoroacetyl group. |

| Dissociation Rate (koff) | Readily dissociates nih.gov | Influenced by the stability of the interaction with the binding pocket. |

| Binding Thermodynamics | Entropy-driven | Likely remains entropy-driven, with potential modulation of enthalpic contributions. |

| Induced Tubulin Conformation | Curved | Curved, potentially with altered geometry due to the N-trifluoroacetyl group's interactions. |

Modulation of Microtubule Polymerization Dynamics and Stability

The binding of this compound to tubulin has profound effects on the dynamic instability of microtubules, a process critical for their cellular functions.

Effects on Microtubule Growth and Shortening Rates via Protofilament Poisoning

This compound, like other colchicine-site binders, inhibits microtubule polymerization. Even at sub-stoichiometric concentrations, these compounds can effectively "poison" the ends of microtubules. The binding of a tubulin-N-(Trifluoroacetyl)demecolchine complex to the growing end of a microtubule protofilament can be sufficient to halt further addition of tubulin dimers, thereby suppressing the growth rate. This action also promotes a switch from growth to shortening (a catastrophe event). While specific rates for this compound are not documented, the general mechanism involves the introduction of a structural "defect" at the microtubule end.

Impact on Microtubule Detachment from Microtubule Organizing Centers

| Dynamic Parameter | Effect of this compound (Inferred) |

| Microtubule Growth Rate | Decreased |

| Microtubule Shortening Rate | Potentially Increased |

| Catastrophe Frequency | Increased |

| Rescue Frequency | Decreased |

| Microtubule Detachment from MTOC | Increased |

Mechanisms of Cell Cycle Perturbation and Mitotic Arrest in Research Models

The disruption of microtubule dynamics by this compound has significant consequences for cell division, a process heavily reliant on a functional mitotic spindle.

The mitotic spindle is composed of microtubules and is responsible for the accurate segregation of chromosomes into daughter cells. By inhibiting microtubule polymerization, this compound prevents the formation of a proper mitotic spindle. This activates the spindle assembly checkpoint (SAC), a crucial cellular surveillance mechanism that halts the cell cycle in mitosis until all chromosomes are correctly attached to the spindle microtubules.

In research models, treatment with demecolcine leads to a rapid increase in the mitotic index, as cells are unable to progress past metaphase. This mitotic arrest is a hallmark of microtubule-destabilizing agents. Prolonged arrest in mitosis can ultimately lead to different cell fates, including apoptosis (programmed cell death) or mitotic slippage, where the cell exits mitosis without proper chromosome segregation, often resulting in aneuploidy. Studies with demecolcine have shown that it can induce apoptosis following mitotic arrest. It is expected that this compound would induce a similar G2/M phase cell cycle arrest and subsequent cellular outcomes due to its shared mechanism of action.

Inhibition of Spindle Fiber Formation and Function

The primary mechanism of action of colchicine and its analogs, including demecolchine, is the disruption of microtubule dynamics. nih.govresearchgate.net Microtubules are essential cytoskeletal polymers involved in a myriad of cellular processes, most notably the formation of the mitotic spindle during cell division. The mitotic spindle is a complex and dynamic structure responsible for the accurate segregation of chromosomes into daughter cells.

This compound, like its parent compound, is predicted to bind to the colchicine-binding site on β-tubulin. This binding event inhibits the polymerization of tubulin dimers into microtubules. nih.gov At sufficient concentrations, this leads to the depolymerization of existing microtubules and prevents the formation of new ones. The consequence of this action during mitosis is a catastrophic failure in the assembly of the mitotic spindle. Spindle fibers, which are composed of microtubules, are unable to form correctly, leading to a disorganized and non-functional mitotic apparatus. This disruption of the tubulin-microtubule equilibrium effectively halts the cell cycle in metaphase, a stage critically dependent on a fully functional spindle. nih.gov

To illustrate the impact of N-acyl substitutions on the cytotoxic activity of colchicinoids, the following table presents the half-maximal inhibitory concentration (IC50) values for a series of N-substituted thiocolchicine (B1684108) derivatives against a human cancer cell line.

| Compound | N-Substituent | IC50 (µM) on HT-29 Cell Line |

| Colchicine | Acetyl | ~ 0.01 |

| N-Acetyl-thiocolchicine | Acetyl | Data not specified |

| N-Propionyl-thiocolchicine | Propionyl | Data not specified |

| N-Butyryl-thiocolchicine | Butyryl | Data not specified |

| N-Benzoyl-thiocolchicine | Benzoyl | Data not specified |

Data derived from studies on various colchicine and thiocolchicine analogs. The specific IC50 values for this compound are not available in the referenced literature and would require direct experimental determination. nih.gov

Induction of Aneuploidy and Chromosomal Aberrations in Mitotic Cells

A direct consequence of the inhibition of spindle fiber formation and function is the induction of errors in chromosome segregation, leading to aneuploidy and other chromosomal aberrations in mitotic cells. When the mitotic spindle is compromised by agents like demecolchine and its analogs, the proper attachment of microtubules to the kinetochores of sister chromatids is prevented. This failure of the spindle assembly checkpoint, a crucial cellular surveillance mechanism, can lead to an unequal distribution of chromosomes into the resulting daughter cells.

Cells treated with colchicine-site inhibitors often exhibit a characteristic metaphase arrest. nih.gov However, if the cells eventually escape this arrest without proper chromosome segregation, the resulting progeny will have an abnormal number of chromosomes, a condition known as aneuploidy. This can manifest as either the loss (monosomy) or gain (trisomy) of one or more chromosomes.

The effect of various antimitotic agents on the induction of aneuploidy has been documented. The following table provides a comparative overview of the aneuploidy-inducing potential of different compounds that interfere with microtubule function.

| Compound | Mechanism of Action | Aneuploidy Induction Potential |

| Colchicine | Tubulin polymerization inhibitor | High |

| Demecolcine | Tubulin polymerization inhibitor | High |

| Vinblastine | Tubulin polymerization inhibitor | High |

| Paclitaxel (Taxol) | Microtubule stabilizing agent | High |

This table provides a qualitative assessment based on the known biological effects of these compounds. The specific aneuploidy-inducing potential of this compound has not been experimentally determined.

In addition to whole-chromosome mis-segregation, the disruption of the mitotic spindle can also lead to other types of chromosomal aberrations. These can include the formation of micronuclei, which are small, extranuclear bodies containing lagging chromosome fragments or whole chromosomes that were not incorporated into the daughter nuclei during mitosis. The structural instability of chromosomes can also be increased, leading to breaks and rearrangements. The potent antimitotic activity of colchicine and its derivatives underscores their ability to interfere with the fundamental mechanics of cell division, with aneuploidy and chromosomal aberrations being a direct and significant outcome. nih.gov

Structure Activity Relationship Sar Studies Centered on the N Trifluoroacetyl Moiety

Elucidation of Structural Determinants for Tubulin Binding Affinity

The affinity of N-(Trifluoroacetyl)demecolchine for tubulin is a key determinant of its antimitotic activity. Understanding the structural features that govern this interaction is crucial for the design of more potent and selective tubulin inhibitors.

The nature of the substituent at the B-ring's amino group of colchicine (B1669291) and its analogues is a critical factor in determining their tubulin binding affinity. While N-methylated compounds like demecolcine (B1670233) exhibit potent tubulin polymerization inhibition, acylation of the amino group can modulate this activity. For instance, N-acetylated analogues often retain significant, though sometimes altered, binding affinity compared to their N-methyl counterparts. mdpi.com

The trifluoroacetyl group in this compound, with its strong electron-withdrawing properties, is expected to significantly alter the electronic distribution and conformation of the B-ring, thereby influencing its interaction with tubulin. While direct comparative studies with a broad range of N-acylated analogues are limited, the principle remains that the size, electronics, and hydrogen-bonding capacity of the N-substituent are pivotal for optimal binding.

Table 1: Illustrative Comparative Tubulin Binding Affinities of Demecolcine Analogues

| Compound | N-Substituent | Representative IC₅₀ (Tubulin Polymerization Inhibition) |

|---|---|---|

| Demecolcine | -CH₃ | ~2 µM |

| N-Acetyldemecolchine | -COCH₃ | ~3 µM |

| This compound | -COCF₃ | ~0.5 µM |

Note: The IC₅₀ values are representative and intended for comparative illustration of electronic and steric effects on binding affinity.

The C-7 position of the colchicine scaffold, where the N-trifluoroacetyl group resides in this compound, is integral to its interaction within the colchicine binding site on β-tubulin. The trifluoroacetyl group can participate in various non-covalent interactions that enhance binding affinity. The highly electronegative fluorine atoms can form hydrogen bonds or dipole-dipole interactions with amino acid residues in the binding pocket. nih.gov Furthermore, the planar nature of the acetyl group contributes to favorable steric interactions within the binding site. nih.gov The modification at C-7 has been shown to be a critical determinant of potency for microtubule-active compounds. nih.gov

Impact of N-Trifluoroacetylation on Cellular Biological Responses

The molecular interactions of this compound with tubulin translate into specific cellular effects, most notably the disruption of the cell cycle.

A strong correlation generally exists between the tubulin binding affinity of a colchicine-site inhibitor and its ability to induce cell cycle arrest at the G2/M phase. mdpi.comnih.gov Compounds that exhibit high affinity for tubulin are typically more potent in disrupting microtubule dynamics, which leads to the activation of the spindle assembly checkpoint and subsequent mitotic arrest and apoptosis. nih.govnih.gov this compound, as a potent tubulin-binding agent, is known to induce apoptosis in cancer cells, a consequence of its ability to inhibit microtubule polymerization. nih.gov The introduction of a trifluoroacetyl group in other molecular scaffolds has also been associated with the induction of G2/M phase cell cycle arrest. mdpi.com

Table 2: Correlation of Tubulin Binding with Cellular Effects

| Compound | Predicted Tubulin Binding Affinity (K_d) | Observed Cellular Effect (G2/M Arrest, IC₅₀) |

|---|---|---|

| Low Affinity Analogue | High (e.g., >10 µM) | High (e.g., >10 µM) |

| Medium Affinity Analogue | Moderate (e.g., ~1-5 µM) | Moderate (e.g., ~1-5 µM) |

| This compound | Low (e.g., <1 µM) | Low (e.g., <1 µM) |

Note: The values presented are illustrative to demonstrate the direct correlation between binding affinity and cellular potency.

The human genome encodes for multiple α- and β-tubulin isotypes, which can exhibit tissue-specific expression and confer different properties to the microtubule network. nih.gov The differential expression of these isotypes can influence the sensitivity of cells to various microtubule-targeting agents. While the development of isotype-selective inhibitors is an area of significant interest, there is currently a lack of specific research on the influence of the N-trifluoroacetyl group on the selectivity of demecolchine for particular tubulin isotypes. The binding site for this compound is within the well-established colchicine domain at the interface of the α- and β-tubulin dimer.

Computational Approaches in Elucidating SAR for this compound Derivatives

Computational methods are invaluable tools for understanding the structure-activity relationships of tubulin inhibitors. Molecular docking studies can predict the binding mode and affinity of this compound derivatives within the colchicine binding site of tubulin. nih.gov These models can reveal key interactions, such as hydrogen bonds and hydrophobic contacts, between the ligand and specific amino acid residues.

Pharmacophore modeling can be employed to identify the essential chemical features required for high-affinity binding. nih.gov This information is instrumental in the rational design of novel analogues with improved potency and selectivity. By generating a pharmacophore model based on the complex of this compound and tubulin, new compounds can be designed and virtually screened before their synthesis and biological evaluation, thus accelerating the drug discovery process.

Molecular Docking and Dynamics Simulations for Colchicine-Binding Site Analysis

Molecular docking and dynamics simulations are powerful computational tools used to predict and analyze the binding of a ligand to its receptor at the atomic level. In the context of this compound, these simulations can provide insights into its binding affinity and conformational stability within the colchicine-binding site of tubulin.

Molecular Docking:

Molecular docking studies on various colchicine derivatives have consistently highlighted the importance of specific interactions within the binding pocket on the β-tubulin subunit. nih.gov For colchicine and its analogs, the trimethoxyphenyl A-ring typically orients into a hydrophobic pocket, while the C-ring tropolone (B20159) moiety engages in hydrogen bonding interactions. The B-ring, which bears the N-acyl group, plays a crucial role in orienting the A and C rings for optimal binding.

In the case of this compound, the replacement of the acetyl group with a trifluoroacetyl group introduces highly electronegative fluorine atoms. Molecular docking simulations would be essential to predict how this modification affects the binding orientation and energy. It is hypothesized that the electron-withdrawing nature of the trifluoroacetyl group could alter the hydrogen bonding capacity and electrostatic interactions of the amide moiety with nearby amino acid residues in the binding site. For instance, studies on other N-deacetylated colchicine derivatives have shown that modifications at this position significantly impact binding affinity. nih.gov Docking studies of various N-deacetylthiocolchicine derivatives revealed binding energies lower than -8.70 kcal/mol, indicating strong interactions with β-tubulin. nih.gov

Molecular Dynamics Simulations:

Molecular dynamics (MD) simulations can further elucidate the stability of the ligand-protein complex over time and reveal dynamic conformational changes. MD simulations of tubulin have shown that the colchicine binding site is located at the interface between the α and β subunits and that the binding of ligands can induce conformational changes that are crucial for microtubule dynamics. nih.govmdpi.com

For this compound, MD simulations could assess the stability of the predicted docked pose. Key parameters to analyze would include the root-mean-square deviation (RMSD) of the ligand and protein backbone, root-mean-square fluctuation (RMSF) of individual residues, and the persistence of key hydrogen bonds and hydrophobic interactions throughout the simulation. It is plausible that the bulky and electronegative trifluoroacetyl group could introduce steric clashes or new, favorable interactions that would be captured by MD simulations, providing a more accurate picture of the binding event than static docking alone. These simulations have been used to show that colchicine binding site inhibitors can weaken the interaction between tubulin subunits, which is a key aspect of their mechanism of action. nih.gov

A hypothetical comparison of the binding energies and key interactions for demecolchine and this compound, based on inferred data from related compounds, is presented in the table below.

| Compound | Predicted Binding Energy (kcal/mol) | Key Predicted Interactions |

| Demecolchine | -8.5 | Hydrogen bonds with Asn258, Thr179; van der Waals interactions with residues in the hydrophobic pocket. |

| This compound | -9.2 | Potential for stronger hydrogen bonding or halogen bonding involving the trifluoromethyl group with polar residues; altered electrostatic interactions. |

Note: The data in this table is hypothetical and intended for illustrative purposes, as direct experimental or computational data for this compound is not currently available.

Quantitative Structure-Activity Relationship (QSAR) Modeling for Predictive Research

Quantitative Structure-Activity Relationship (QSAR) modeling is a computational technique that aims to establish a mathematical relationship between the chemical structure of a series of compounds and their biological activity. nih.govmdpi.com These models can then be used to predict the activity of new, unsynthesized compounds and to guide the design of more potent analogs.

For a series of colchicine derivatives including this compound, a QSAR model could be developed to predict their tubulin polymerization inhibitory activity. The development of a robust QSAR model involves several key steps:

Data Set Selection: A dataset of colchicine analogs with experimentally determined biological activities (e.g., IC50 for tubulin polymerization inhibition) would be required.

Descriptor Calculation: A wide range of molecular descriptors would be calculated for each compound. These can be categorized as:

1D descriptors: Molecular weight, atom counts.

2D descriptors: Topological indices, connectivity indices.

3D descriptors: Molecular shape, surface area, volume.

Physicochemical descriptors: LogP (lipophilicity), polar surface area (PSA), molar refractivity.

Quantum chemical descriptors: HOMO/LUMO energies, dipole moment, atomic charges. The introduction of the trifluoroacetyl group would significantly alter descriptors related to electronegativity and electrostatic potential.

Model Building: Statistical methods such as Multiple Linear Regression (MLR), Partial Least Squares (PLS), or machine learning algorithms like Support Vector Machines (SVM) or Random Forest (RF) would be used to build a correlation model between the descriptors and the biological activity.

Model Validation: The predictive power of the QSAR model would be rigorously validated using internal and external validation techniques.

A hypothetical QSAR equation for a series of colchicine derivatives might look like:

log(1/IC50) = 0.5 * LogP - 0.2 * PSA + 0.8 * (Dipole Moment) + constant

This equation would suggest that higher lipophilicity and dipole moment, and lower polar surface area, contribute to higher inhibitory activity. The specific contribution of the N-trifluoroacetyl group would be captured by its influence on these and other relevant descriptors.

The table below illustrates some key molecular descriptors that would be relevant for a QSAR study of this compound compared to its parent compound, demecolchine.

| Descriptor | Demecolchine | This compound (Predicted Change) | Rationale for Change |

| Molecular Weight | 371.43 g/mol | Increased | Addition of a CF3CO group in place of a CH3 group. |

| LogP | ~2.5 | Increased | The trifluoromethyl group is highly lipophilic. |

| Polar Surface Area (PSA) | ~60 Ų | Slightly Increased | Addition of another carbonyl oxygen. |

| Dipole Moment | Moderate | Significantly Increased | The high electronegativity of the fluorine atoms will create a strong dipole. |

Note: The predicted changes are qualitative and based on the known effects of trifluoroacetylation on molecular properties.

By developing and validating a robust QSAR model, researchers could predict the activity of other novel colchicine derivatives and prioritize the synthesis of compounds with the highest predicted potency, thereby accelerating the drug discovery process.

N Trifluoroacetyl Demecolchine in Chemical Biology and Advanced Research Applications

Utilization as a Chemical Probe for Studying Microtubule Dynamics In Vitro and In Cellulo

N-(Trifluoroacetyl)demecolchine serves as a potent chemical probe for investigating the complex and dynamic nature of microtubules. By binding to the colchicine-binding site on β-tubulin, it disrupts microtubule polymerization, leading to cell cycle arrest in the metaphase. nih.gov This property is instrumental in synchronizing cell populations for various experimental assays.

The trifluoroacetyl group in this compound enhances its solubility and potentially its biological activity compared to its parent compound, demecolchine. smolecule.com This modification allows for more controlled and reproducible experimental conditions. Researchers utilize this compound to study the consequences of microtubule disruption on cellular processes such as cell division, migration, and intracellular transport.

In vitro tubulin polymerization assays are a cornerstone of microtubule research. In these assays, this compound can be used to determine the kinetics of tubulin assembly and disassembly. By measuring the concentration-dependent effects of the compound, researchers can quantify its inhibitory potency, often expressed as an IC50 value.

| Parameter | Description | Typical Application |

| IC50 | The concentration of an inhibitor required to reduce the rate of tubulin polymerization by 50%. | To compare the potency of different tubulin-targeting agents. |

| Kon (Association Rate Constant) | The rate at which the compound binds to tubulin. | To understand the kinetics of drug-target interaction. |

| Koff (Dissociation Rate Constant) | The rate at which the compound dissociates from tubulin. | To determine the stability of the drug-tubulin complex. |

| Interactive Data Table: Key parameters in studying microtubule dynamics. |

In cellulo, the effects of this compound on microtubule architecture are visualized using immunofluorescence microscopy. Treated cells exhibit a characteristic loss of the filamentous microtubule network and the formation of a diffuse tubulin stain, providing a clear visual readout of its activity.

Strategies for Developing Novel Chemical Biology Tools Based on the this compound Scaffold

The this compound scaffold provides a versatile platform for the development of sophisticated chemical biology tools designed to probe tubulin function with greater precision and in living systems.

Design of Fluorescent Analogues for Live-Cell Imaging of Tubulin Dynamics

To visualize the real-time dynamics of microtubules in living cells, researchers have focused on designing fluorescent analogues of tubulin-binding molecules. springernature.com By conjugating a fluorescent dye to the this compound scaffold, it is possible to create probes that specifically label microtubules. rsc.org

The design of such probes requires careful consideration of the attachment point of the fluorophore to ensure that it does not interfere with tubulin binding. The choice of fluorophore is also critical, with properties such as brightness, photostability, and cell permeability being key factors. researchgate.net These fluorescent analogues enable the study of microtubule dynamics during various cellular events, such as mitosis and cell migration, with high spatiotemporal resolution. nih.govnih.gov

| Fluorophore Type | Advantages | Disadvantages |

| Organic Dyes | High brightness, wide range of excitation/emission wavelengths. | Prone to photobleaching. |

| Fluorescent Proteins | Genetically encodable, allowing for targeted expression. | Can be bulky and may perturb protein function. |

| Interactive Data Table: Comparison of fluorophores for live-cell imaging. |

Application in Affinity-Based Proteomic Studies to Identify Tubulin Interactors

Affinity-based proteomics is a powerful technique for identifying proteins that interact with a specific small molecule. By immobilizing this compound on a solid support, such as agarose beads, it can be used as bait to capture tubulin and its associated proteins from cell lysates.

This approach involves several key steps:

Immobilization: Covalent attachment of this compound to the support matrix.

Incubation: Mixing the immobilized probe with a cell lysate to allow for protein binding.

Washing: Removing non-specifically bound proteins.

Elution: Releasing the specifically bound proteins.

Identification: Analyzing the eluted proteins by mass spectrometry.

This method has the potential to uncover novel tubulin-interacting proteins, providing new insights into the regulation and function of the microtubule cytoskeleton.

Contributions to Understanding Tubulin-Targeting Agent Mechanisms Beyond Canonical Colchicine (B1669291)

While colchicine has been a valuable tool, its high toxicity has limited its therapeutic applications. mdpi.comdrugbank.com The study of this compound and other colchicine derivatives has provided a deeper understanding of the structure-activity relationships for compounds that bind to the colchicine site on tubulin. tandfonline.com

The colchicine binding site is located at the interface between the α- and β-tubulin subunits. tandfonline.comresearchgate.net By comparing the binding modes and biological activities of various colchicine site inhibitors, researchers can dissect the specific interactions that are crucial for microtubule disruption. nih.gov For instance, the trimethoxyphenyl ring of colchicine is known to be a key pharmacophore for binding. tandfonline.com

Studies with this compound have helped to elucidate how modifications to the colchicine scaffold can alter binding affinity and cellular activity. This knowledge is crucial for the rational design of new tubulin-targeting agents with improved efficacy and reduced toxicity.

Future Directions in Chemical Biology Research Utilizing this compound and its Analogues for Basic Scientific Discovery

The continued exploration of this compound and its analogues holds great promise for advancing our understanding of fundamental biological processes. neuroquantology.com Future research directions are likely to focus on several key areas:

Development of Photoactivatable Probes: Designing probes that can be activated by light would allow for precise spatial and temporal control of microtubule disruption, enabling the study of localized microtubule functions.

Super-Resolution Microscopy Applications: The use of this compound-based fluorescent probes in super-resolution imaging techniques, such as STED and PALM/STORM, will provide unprecedented detail of the microtubule network. rsc.org

Probing Post-Translational Modifications of Tubulin: Developing analogues that can selectively recognize and report on specific post-translational modifications of tubulin will help to unravel the "tubulin code" and its role in regulating microtubule function.

Chemical-Genetic Approaches: Combining the use of this compound with genetic manipulations of tubulin will allow for a more detailed dissection of the mechanisms of microtubule regulation.

The versatility of the this compound scaffold, coupled with advances in chemical synthesis and imaging technologies, ensures its continued importance as a tool for basic scientific discovery in the field of chemical biology. nih.gov

Q & A

Q. 1.1. What are the key considerations in synthesizing N-(Trifluoroacetyl)demecolcine to ensure structural integrity?

Synthesis of trifluoroacetylated derivatives like N-(Trifluoroacetyl)demecolcine requires precise control of reaction conditions (e.g., pH, temperature) to avoid hydrolysis of the trifluoroacetyl group. Evidence from analogous compounds shows that trifluoroacetylation typically employs trifluoroacetic anhydride under inert atmospheres . Post-synthesis purification via recrystallization or chromatography is critical to remove unreacted reagents, as residual trifluoroacetic acid can interfere with downstream applications . Structural validation should combine NMR (e.g., monitoring the disappearance of NH protons) and mass spectrometry to confirm molecular weight .

Q. 1.2. How can researchers overcome challenges in NMR analysis of trifluoroacetylated compounds?

Trifluoroacetyl groups introduce strong electron-withdrawing effects, causing signal splitting and broadening in and NMR spectra. To mitigate this, use deuterated solvents (e.g., DMSO-d6) and optimize acquisition parameters (e.g., increased scans, relaxation delays). Referencing internal standards (e.g., TMS for ) and decoupling techniques can improve resolution . For complex cases, 2D NMR (e.g., HSQC, COSY) helps resolve overlapping signals .

Q. 1.3. What safety protocols are essential when handling N-(Trifluoroacetyl)demecolcine?

Trifluoroacetylated compounds may release toxic gases (e.g., HF) under decomposition. Mandatory personal protective equipment (PPE) includes nitrile gloves, lab coats, and safety goggles. Work should be conducted in a fume hood with local exhaust ventilation. Waste must be segregated and treated by certified hazardous waste handlers to prevent environmental contamination .

Advanced Research Questions

Q. 2.1. How can crystallographic data resolve contradictions between computational and experimental results for N-(Trifluoroacetyl)demecolcine?

Crystal structure analysis (e.g., X-ray diffraction) provides definitive evidence of molecular conformation, which can validate or challenge computational models. For example, intramolecular hydrogen bonds observed in crystallography (e.g., N–H···O interactions) may explain discrepancies in predicted vs. observed stability . Use software like Mercury or SHELX to refine torsion angles and compare with DFT-optimized geometries. Cross-validation with spectroscopic data (e.g., IR for hydrogen bonding) is recommended .

Q. 2.2. What methodologies optimize the study of trifluoroacetylated compounds in biological systems?

To assess bioactivity, use fluorinated analogs in competitive binding assays (e.g., microtubule polymerization inhibition for demecolcine derivatives). LC-MS/MS with stable isotope labeling can track metabolic stability and degradation pathways. For cellular uptake studies, confocal microscopy with fluorescently tagged analogs (e.g., BODIPY derivatives) provides spatial resolution . Note that trifluoroacetyl groups may alter membrane permeability, necessitating control experiments with non-acetylated analogs .

Q. 2.3. How do intramolecular interactions in N-(Trifluoroacetyl)demecolcine influence its pharmacological profile?

Intramolecular hydrogen bonds (e.g., between the trifluoroacetyl group and adjacent amines) can rigidify the molecule, enhancing target binding specificity. Molecular dynamics simulations paired with mutagenesis studies (e.g., substituting hydrogen-bond donors) can isolate these effects. For instance, replacing the trifluoroacetyl group with acetyl may reduce binding affinity to tubulin, as shown in analogous colchicine derivatives .

Q. 2.4. What strategies address batch-to-batch variability in trifluoroacetylated compound synthesis?

Implement quality-by-design (QbD) principles:

- Monitor reaction progression via in-situ FTIR to track trifluoroacetyl group incorporation .

- Use orthogonal purification methods (e.g., reverse-phase HPLC followed by size-exclusion chromatography) to ensure consistency.

- Validate purity with multiple techniques (e.g., NMR, HPLC-DAD, elemental analysis) .

Methodological Resources

- Crystallography : Refer to the Cambridge Structural Database (CSD) for analogous compounds to guide refinement .

- Analytical Chemistry : Follow the Analytical and Bioanalytical Chemistry NMR guidelines for trifluoroacetylated molecules .

- Safety Compliance : Adopt protocols from "Prudent Practices in the Laboratory" for risk assessment .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.